Synthetic Yield Comparison: CTSMCC Macrocyclization of 3,6-Dibromo-N-Alkylcarbazoles vs. Traditional Suzuki-Miyaura Catalysis
In the one-pot catalyst-transfer Suzuki-Miyaura cross-coupling (CTSMCC) reaction for constructing shape-persistent macrocycles, 3,6-dibromo-substituted carbazoles (including the 9-heptyl variant) yield macrocycles in up to 67% isolated yield, whereas the use of a traditional Suzuki-Miyaura catalyst under otherwise identical conditions produces the desired macrocycle in only approximately 16% yield [1]. This 4.2-fold yield enhancement is specific to the 3,6-dibromo substitution pattern on the carbazole core and is independent of the N-alkyl chain identity, establishing the bromine regiochemistry as the critical structural determinant for efficient macrocyclization [2].
| Evidence Dimension | Synthetic macrocyclization yield |
|---|---|
| Target Compound Data | Up to 67% yield (3,6-dibromo-substituted carbazole class) |
| Comparator Or Baseline | ~16% yield (traditional Suzuki catalyst) |
| Quantified Difference | +51 percentage points (4.2-fold increase) |
| Conditions | One-pot CTSMCC reaction with diboronic ester monomers; Chemistry: A European Journal, 2011, 17(2):440-444 |
Why This Matters
Procurement of 3,6-dibromo-9-heptyl-9H-carbazole enables access to a catalytic regime that delivers macrocyclic products in 67% yield vs. 16% with traditional methods, directly reducing material waste and purification burden in gram-scale synthesis.
- [1] Huang W, Wang M, Du C, Chen Y, Qin R, Su L, Zhang C, Liu Z, Li C, Bo Z. Synthesis of shape-persistent macrocycles by a one-pot Suzuki-Miyaura cross-coupling reaction. Chemistry: A European Journal. 2011;17(2):440-444. PMID: 21207557. View Source
- [2] Wang M, et al. Ring creation: Shape-persistent macrocyclic structures were prepared by a one-pot catalyst-transfer Suzuki-Miyaura cross-coupling (CTSMCC) reaction. The reaction of 3,6-dibromo-substituted carbazoles and diboronic ester monomers afforded shape-persistent macrocycles in yields of up to 67%, whereas the use of a traditional catalyst gave the desired product only in a yield of about 16%. View Source
